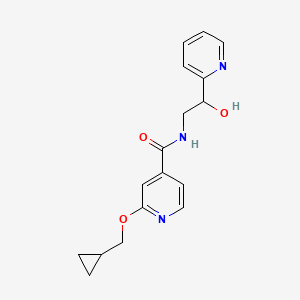

![molecular formula C15H17NO4S2 B2767369 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide CAS No. 946348-45-4](/img/structure/B2767369.png)

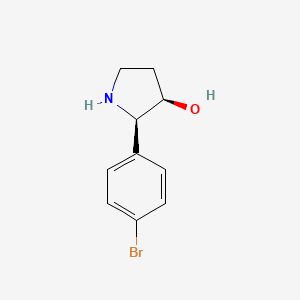

N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide” is a chemical compound with the molecular formula C18H20N2O6S3 . It has an average mass of 456.556 Da and a monoisotopic mass of 456.048340 Da . This compound is also known as 4-Isoxazolesulfonamide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methoxyphenyl group, a sulfonyl group, a thienyl group, and an ethylacetamide group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis

“this compound” has an average mass of 456.556 Da and a monoisotopic mass of 456.048340 Da . More detailed physical and chemical properties may be found in chemical databases .Scientific Research Applications

Environmental and Agricultural Applications

Herbicide Metabolism and Environmental Impact : The metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes was studied, highlighting the metabolic pathways and potential environmental impacts of these compounds (Coleman et al., 2000).

Degradation in Aquatic Systems : Research on the transformation of metolachlor and alachlor in aquatic systems demonstrated the formation patterns of their breakdown products, indicating the environmental fate of these herbicides (Graham et al., 1999).

Biochemistry and Pharmacology

Protein Tyrosine Phosphatase 1B Inhibitors : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, revealing potential applications in antidiabetic therapy (Saxena et al., 2009).

Synthesis of Sultams : A study explored the synthesis of a wide range of sultams, which are important in pharmaceutical development, using α-substituted methanesulfonanilides (Rassadin et al., 2012).

Enzyme Inhibitory Activities : Novel N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio acetamide compounds were synthesized and evaluated for their inhibition potential against various enzymes, demonstrating the diversity of biochemical applications (Virk et al., 2018).

Chemoselective Acetylation in Drug Synthesis : The study of chemoselective monoacetylation of amino groups using immobilized lipase revealed insights into the synthesis of intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Amide Derivatives in Anion Coordination : Research into the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide provided insights into their potential applications in molecular design (Kalita & Baruah, 2010).

Mechanism of Action

While the exact mechanism of action of “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide” is not clear, a similar compound, a benzimidazole derivative, has been shown to ameliorate Methotrexate-Induced Intestinal Mucositis by suppressing oxidative stress and inflammatory markers in mice .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-11(17)16-10-15(14-4-3-9-21-14)22(18,19)13-7-5-12(20-2)6-8-13/h3-9,15H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFNTVQVMDTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)

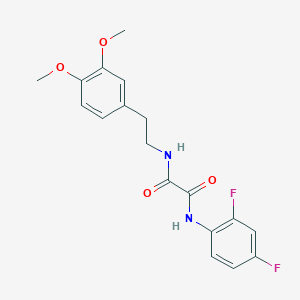

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)

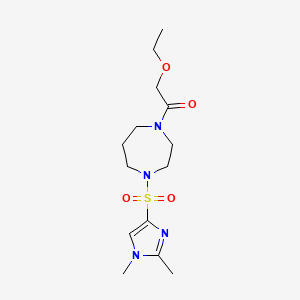

![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)

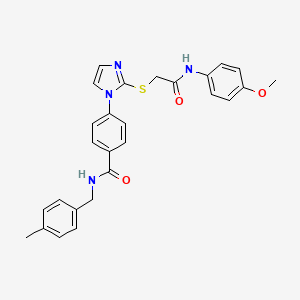

![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)